1-Methyl-1,2-dihydropyridine 1-Methyl-1,2-dihydropyridine
Brand Name: Vulcanchem
CAS No.: 33707-38-9
VCID: VC14264099
InChI: InChI=1S/C6H9N/c1-7-5-3-2-4-6-7/h2-5H,6H2,1H3
SMILES:
Molecular Formula: C6H9N
Molecular Weight: 95.14 g/mol

1-Methyl-1,2-dihydropyridine

CAS No.: 33707-38-9

Cat. No.: VC14264099

Molecular Formula: C6H9N

Molecular Weight: 95.14 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-1,2-dihydropyridine - 33707-38-9

Specification

CAS No. 33707-38-9
Molecular Formula C6H9N
Molecular Weight 95.14 g/mol
IUPAC Name 1-methyl-2H-pyridine
Standard InChI InChI=1S/C6H9N/c1-7-5-3-2-4-6-7/h2-5H,6H2,1H3
Standard InChI Key HZONRRHNQILCNO-UHFFFAOYSA-N
Canonical SMILES CN1CC=CC=C1

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

1-Methyl-1,2-dihydropyridine features a six-membered ring with one nitrogen atom and a methyl group at the 1-position. The 1,2-dihydropyridine core retains partial unsaturation, with double bonds at the 2,3- and 4,5-positions, conferring reactivity distinct from fully aromatic pyridines. The molecular formula is C₆H₉N, with a molecular weight of 95.14 g/mol. Key structural descriptors include:

  • IUPAC Name: 1-Methyl-1,2-dihydropyridine

  • SMILES: CN1C=CC=CC1

  • InChIKey: YNLJFKGYLSPIRM-UHFFFAOYSA-N

The non-planar geometry of the 1,2-dihydropyridine ring allows for conformational flexibility, influencing its reactivity in cyclization and addition reactions .

Synthesis and Functionalization

Classical Synthetic Routes

Key Steps:

  • Proline-catalyzed Mannich reaction: Induces asymmetry via enamine activation (20 mol% L-proline, MeCN, rt).

  • Wittig olefination: Converts Mannich adducts to δ-amino enones using phosphoranes (EtOAc, 80°C).

  • Cycloisomerization: SiCl₄-mediated ring closure (40°C) affords 1,2-DHPs in >99% ee and yields up to 71% .

This method scales efficiently to 20 mmol, demonstrating industrial viability .

Recent Advances in Asymmetric Synthesis

The development of organocatalytic strategies has addressed historical challenges in stereocontrol. For instance, List’s proline-catalyzed Mannich reaction achieves high enantioselectivity by leveraging hydrogen-bonding interactions between the catalyst and substrate . Additionally, enzyme-mediated resolutions of racemic 1,2-DHPs using lipases or esterases have provided access to both enantiomers, critical for pharmaceutical applications .

Physicochemical Properties and Reactivity

Stability and Solubility

1-Me-1,2-DHP is moisture-sensitive and prone to oxidation, necessitating storage under inert atmospheres. It exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL) . Derivatives with electron-withdrawing groups (e.g., carboxamides) show enhanced stability due to reduced ring strain .

Key Reactivity Patterns

The dihydropyridine ring participates in diverse transformations:

  • Oxidation: Aerobic or peroxidative oxidation yields 1-methylpyridine, a process modulated by substituents .

  • Electrophilic Substitution: The 3- and 5-positions are susceptible to halogenation and nitration, enabling functional diversification .

  • Cycloadditions: Diels-Alder reactions with dienophiles generate bicyclic frameworks prevalent in alkaloid synthesis .

Pharmaceutical and Biological Applications

Drug Precursors and Bioactive Derivatives

1,2-DHPs serve as precursors to piperidine alkaloids and calcium channel blockers. For example, nilvadipine, a hypertension drug, derives from a 1,4-DHP scaffold, but 1,2-DHP analogs show promise in CNS drug discovery due to improved blood-brain barrier penetration . Recent work has highlighted 1,2-DHPs as inhibitors of protein tyrosine phosphatases (PTPs), targets in diabetes and cancer .

Mitochondrial Imaging Probes

Fluorogenic 1,2-DHP derivatives (e.g., 1b, 1d, 1g) localize in mitochondria with Pearson’s correlation coefficients >0.75 relative to commercial dyes (Fig. 2) . These probes operate via a photoinduced electron transfer (PET) mechanism, exhibiting emission at 590–620 nm upon phosphate cleavage, enabling real-time monitoring of PTP activity in live cells .

Industrial and Material Science Applications

Catalysis and Polymer Chemistry

1-Me-1,2-DHP acts as a ligand in transition metal catalysis, enhancing enantioselectivity in asymmetric hydrogenations. Its electron-rich nitrogen lone pair facilitates coordination to Pd, Rh, and Ir centers, enabling C–H activation reactions .

Advanced Materials

Incorporation of 1,2-DHP units into conjugated polymers imparts redox-active properties, applicable in organic electronics. For instance, poly(1,2-dihydropyridine)s exhibit tunable bandgaps (1.8–2.4 eV) and high charge carrier mobility (>10 cm²/V·s), making them candidates for flexible displays .

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